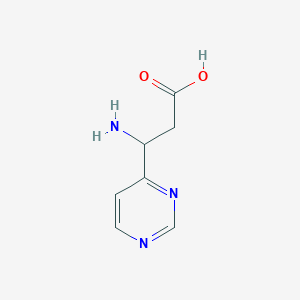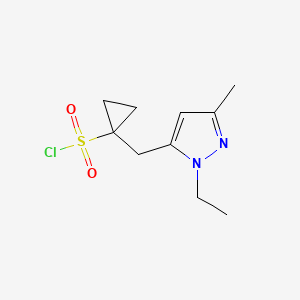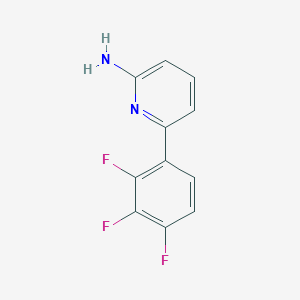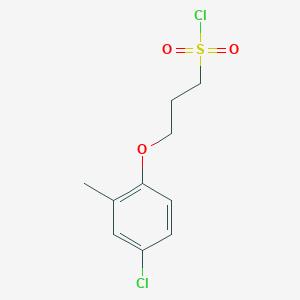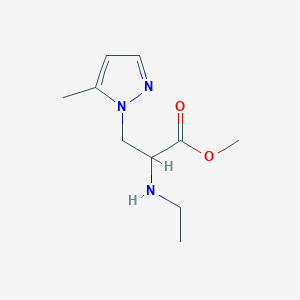
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate: is a synthetic organic compound with a molecular formula of C10H17N3O2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains an ethylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with ethylamine and methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the pyrazole ring or the ester group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on specific biological targets or pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: This compound is structurally similar but lacks the ethylamino group.
Ethyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino and methyl ester groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile in various applications.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
methyl 2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |
InChI 键 |
PBSGSWBHHAPJMX-UHFFFAOYSA-N |
规范 SMILES |
CCNC(CN1C(=CC=N1)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


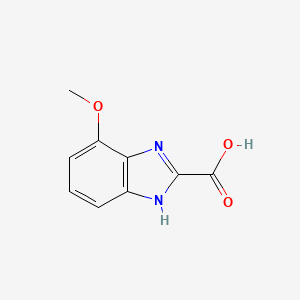



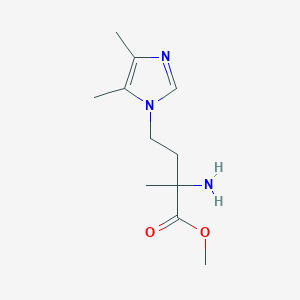

![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
